molecular formula C13H14N2O2 B1375168 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide CAS No. 1394042-29-5

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide

Cat. No.: B1375168
CAS No.: 1394042-29-5
M. Wt: 230.26 g/mol
InChI Key: CCLXQLDASRNXIQ-UHFFFAOYSA-N
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Description

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide is a naphthalene-derived propanamide compound featuring an amino group at the 4-position of the naphthalene ring and a propanamide side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

2-(4-aminonaphthalen-1-yl)oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8(13(15)16)17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-8H,14H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXQLDASRNXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitro Group: The nitro group in 1-nitronaphthalene is reduced to an amino group, yielding 4-aminonaphthalene. This reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid.

    Formation of Ether Linkage: 4-aminonaphthalene is reacted with 2-bromopropanamide in the presence of a base such as potassium carbonate to form this compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, nitric acid.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or marker in biological assays to study cellular processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Aminonaphthalen-1-yl)oxy]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s 4-aminonaphthalen-1-yloxy group distinguishes it from analogs with substituents such as halogens, methoxy, or benzyl groups. Key comparisons include:

Compound Name Substituents on Naphthalene/Backbone Key Functional Groups Reference
2-[(4-Aminonaphthalen-1-yl)oxy]propanamide 4-amino-naphthalene, propanamide −NH₂, −CONH₂ N/A
Compound 17 () 4-(Trifluoromethoxy)benzyloxy −CF₃, −OCH₂C₆H₄CF₃, dioxopyrrolidinyl
Compound 19 () 3-Methylbenzyloxy −CH₃, −OCH₂C₆H₄CH₃, dioxopyrrolidinyl
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide () 6-Methoxy-naphthalene, diphenylethyl −OCH₃, −CONH−, diphenylethyl
2-[(4-Bromo-1-naphthalenyl)oxy]-N,N-diethylpropanamide () 4-Bromo-naphthalene, diethylamide −Br, −N(Et)₂
  • Polarity/Solubility : The −NH₂ group in the target compound likely increases aqueous solubility compared to bromo () or methylbenzyl () analogs.
  • Reactivity: The amino group may participate in electrophilic substitution or serve as a site for further functionalization, unlike inert substituents (e.g., −CF₃ in Compound 17).

Physical Properties

Melting points and purity data from highlight the impact of substituents on crystallinity:

Compound () Melting Point (°C) Purity (%) Substituent Position
17 104.1–104.8 >99.99 4-(Trifluoromethoxy)
18 126.1–126.8 >99.99 2-Methylbenzyl
19 161.5–162.3 99.15 3-Methylbenzyl
20 153.5–153.9 97.25 4-Methylbenzyl

The higher melting points of Compounds 18–20 correlate with substituent symmetry and packing efficiency. The target compound’s melting point would depend on the −NH₂ group’s ability to form intermolecular hydrogen bonds.

Biological Activity

2-[(4-Aminonaphthalen-1-yl)oxy]propanamide is an organic compound recognized for its potential biological activities, particularly in the pharmaceutical domain. This compound features a naphthalene ring with an amino group and a propanamide moiety, which contribute to its reactivity and biological interactions. The following sections detail its synthesis, biological activities, and potential applications based on current research findings.

  • Molecular Formula : C15H17NO2
  • Molecular Weight : Approximately 245.3 g/mol

The structural characteristics of this compound enable various chemical transformations, which are crucial for synthesizing derivatives that may exhibit enhanced biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Amination : Reacting naphthol derivatives with propanoyl chloride in the presence of amines.
  • Substitution Reactions : Utilizing nucleophilic substitutions to introduce the amino group onto the naphthalene ring.

These methods allow for modifications that can improve yield and purity while facilitating the exploration of structure-activity relationships (SAR).

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Cytotoxicity : Initial evaluations suggest that this compound may interact with cellular signaling pathways, potentially inhibiting cancer cell proliferation. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT-29 .

Table 1: Comparison of Cytotoxic Activities

Compound NameCell Line TestedIC50 (µM)Comparison to Control
This compoundMDA-MB-231TBDTBD
CisplatinMDA-MB-2315Standard Control
Compound 5e (similar structure)HT-29<10More potent than Cisplatin

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Potential binding to enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with specific receptors implicated in cellular signaling pathways.

Further studies are necessary to elucidate the precise molecular targets and pathways affected by this compound.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds derived from naphthalene structures. For instance, a series of 2-amino-naphthoquinone-benzamides demonstrated significant cytotoxicity across multiple cancer cell lines, indicating that structural modifications can enhance biological efficacy .

Notable Findings:

  • Compounds with similar naphthalene frameworks have been linked to anti-cancer properties due to their ability to induce apoptosis in cancer cells.

Applications

Given its promising biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new anticancer agents.
  • Chemical Intermediates : In the synthesis of more complex bioactive molecules.

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